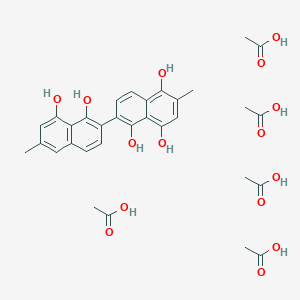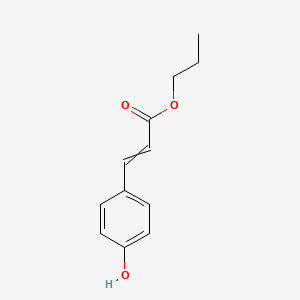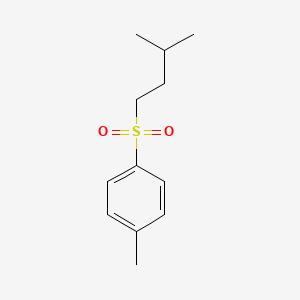
2-tert-Butoxy-5-methoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-5-methoxyoxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methoxyoxolane can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-2,5-hexanediol with tert-butyl hydroperoxide in the presence of sulfuric acid. The reaction conditions typically include a temperature range of 20-48°C and a reaction time of 30-60 minutes . The tert-butyl hydroperoxide acts as an oxidizing agent, facilitating the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-5-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-5-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-5-methoxyoxolane involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the tert-butoxy group can facilitate the formation of reactive oxygen species, leading to the oxidation of substrates. In substitution reactions, the methoxy group can act as a leaving group, allowing nucleophiles to attack the oxolane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butoxy-5-methoxyoxane: Similar in structure but with different reactivity due to the presence of an oxane ring instead of an oxolane ring.
2-tert-Butoxy-5-methoxyfuran: Contains a furan ring, leading to distinct chemical properties and applications.
2-tert-Butoxy-5-methoxytetrahydrofuran: Another cyclic ether with a tetrahydrofuran ring, exhibiting different reactivity patterns.
Uniqueness
2-tert-Butoxy-5-methoxyoxolane is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90139-82-5 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8-6-5-7(10-4)11-8/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
UTLDAGJUYZDZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCC(O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)


![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)


